molecular formula C21H17N3O4 B1662904 Nortadalafil CAS No. 171596-36-4

Nortadalafil

Cat. No.: B1662904
CAS No.: 171596-36-4
M. Wt: 375.4 g/mol
InChI Key: XHDLVMPUSXRZOS-FOIQADDNSA-N
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Description

Nortadalafil, also known as demethyl tadalafil, is a phosphodiesterase type 5 (PDE5) inhibitor. It is a derivative of tadalafil, which is widely used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This compound shares similar pharmacological properties with tadalafil but has distinct structural differences that contribute to its unique characteristics .

Mechanism of Action

Target of Action

Nortadalafil, also known as demethyl Tadalafil , is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of this compound . This enzyme plays a crucial role in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is involved in smooth muscle relaxation .

Mode of Action

This compound interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in smooth muscle relaxation, particularly in the corpus cavernosum of the penis, thereby enhancing erectile function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP. The cGMP then induces smooth muscle relaxation, allowing for increased blood flow and erection. By inhibiting PDE5, this compound prolongs the action of cGMP, thereby enhancing and sustaining the erectile response .

Pharmacokinetics

Tadalafil is known for its long half-life and is typically taken orally . It’s absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the feces and urine

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum of the penis This relaxation allows for increased blood flow, facilitating penile erection

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including this compound. Factors such as temperature, pH, and light exposure can affect the stability of the compound . Additionally, individual factors like age, genetics, health status, and concomitant use of other medications can influence the compound’s efficacy and potential side effects . Environmental contaminants, known as endocrine-disrupting chemicals (EDCs), can also interact with pharmaceuticals, potentially altering their effects .

Biochemical Analysis

Biochemical Properties

Nortadalafil is a PDE5 inhibitor . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation . By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and smooth muscle relaxation .

Cellular Effects

The primary cellular effect of this compound is the relaxation of smooth muscle cells . This is achieved by increasing the levels of cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several target proteins, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the PDE5 enzyme and inhibiting its activity . This inhibition prevents the degradation of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels activate PKG, which then phosphorylates various proteins, leading to smooth muscle relaxation .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound, like other PDE5 inhibitors, are not immediate and may take up to 30 minutes to 2 hours to manifest .

Metabolic Pathways

This compound, as a PDE5 inhibitor, is involved in the cGMP pathway . It inhibits the PDE5 enzyme, preventing the degradation of cGMP . This leads to an increase in cGMP levels, which then activates PKG, leading to the phosphorylation of various proteins and ultimately resulting in smooth muscle relaxation .

Transport and Distribution

It is known that PDE5 inhibitors are distributed throughout the body after oral administration .

Subcellular Localization

The subcellular localization of this compound is not well known. As a PDE5 inhibitor, it is likely to be localized in the cytoplasm where the PDE5 enzyme is found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nortadalafil involves the demethylation of tadalafil. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nortadalafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nortadalafil has a wide range of scientific research applications:

Comparison with Similar Compounds

Nortadalafil is compared with other PDE5 inhibitors such as sildenafil and vardenafil:

This compound’s unique structural properties and pharmacokinetics make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDLVMPUSXRZOS-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431339
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629652-62-6, 171596-36-4
Record name rel-(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629652-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nortadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W59DMB3LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does nortadalafil interact with its target, and what are the downstream effects?

A: Like tadalafil, this compound is thought to be a phosphodiesterase-type 5 (PDE5) inhibitor. [] While specific studies on this compound's mechanism of action are limited, research suggests that it likely shares a similar mechanism with tadalafil. PDE5 inhibitors block the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the corpus cavernosum and subsequently promoting smooth muscle relaxation and increased blood flow. []

Q2: What is the structural characterization of this compound?

A: this compound is a tadalafil analog lacking the N-methyl group present in tadalafil. While specific spectroscopic data might vary across studies, techniques like mass spectrometry and NMR spectroscopy are commonly employed for its structural elucidation. [, , ] For instance, researchers have successfully isolated and characterized a novel tadalafil analogue, N-cyclopentyl this compound, from a health supplement. []

Q3: Have any novel tadalafil analogues related to this compound been discovered?

A: Yes, recent research has uncovered new tadalafil analogues structurally similar to this compound. For example, "bisprethis compound" has been identified in health products, featuring a unique structure where the N-methyl group of tadalafil is replaced by a tadalafil precursor moiety. [] Another newly identified analogue is N-cyclohexyl this compound, found as an adulterant in a dietary supplement. [] These findings highlight the ongoing emergence of new tadalafil-related compounds in the market.

Q4: Are there analytical methods available to detect this compound and its analogues in various products?

A: Yes, researchers have developed sensitive and specific analytical methods for the detection and quantification of this compound and its analogues. One approach utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) for the identification of phosphodiesterase type 5 (PDE-5) inhibitors, including this compound, in complex matrices like Chinese tonic liquors. [] Another study describes the development of a skeleton-specific antibody and gold nanoparticle-based immunochromatographic sensor (AuNPs-ICS) for the simultaneous detection of various tadalafil adulterants, including this compound, in health food products. []

Q5: Has the concept of molecular softness been explored in the context of developing analytical methods for this compound?

A: Yes, computational chemistry, particularly the concept of molecular softness based on frontier molecular orbital (FMO) theory, has been investigated to enhance the performance of antibodies used in this compound detection. Research suggests that haptens with increased softness while maintaining the appropriate three-dimensional (3D) structure can lead to improved antibody performance in immunoassays. [] This approach aims to develop more sensitive and specific methods for detecting this compound and related compounds in various matrices.

Q6: What is known about the safety and regulatory aspects of this compound?

A: Given its presence in products marketed without official approval, the safety profile of this compound raises concerns. [, , ] One documented case involves the recall of "Arize Herbal capsules" due to the undeclared presence of this compound, highlighting potential health risks associated with its unapproved use. [] The lack of comprehensive toxicological data necessitates further research to understand the potential adverse effects of this compound fully.

Q7: What are the potential implications of finding this compound in dietary supplements?

A: The discovery of this compound and its analogues in dietary supplements poses significant concerns. Firstly, their presence in products marketed for enhancing sexual performance raises safety issues due to their potential pharmacological effects, especially for individuals with pre-existing health conditions or those taking nitrates. Secondly, the deliberate adulteration of these products with unapproved pharmaceutical ingredients undermines consumer trust and highlights the need for stricter regulatory oversight to protect public health. [, , ]

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